2-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Description
The exact mass of the compound Hydrocortisone 3-(O-carboxymethyl)oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO7/c1-21-7-5-14(24-31-12-19(28)29)9-13(21)3-4-15-16-6-8-23(30,18(27)11-25)22(16,2)10-17(26)20(15)21/h9,15-17,20,25-26,30H,3-8,10-12H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAWNCDYPXVODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCC(=O)O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies
Synthetic Pathways for Hydrocortisone (B1673445) 3-(O-carboxymethyl)oxime Formation
The synthesis hinges on the selective reaction at one of the ketone groups present in the hydrocortisone molecule. The process involves the formation of an oxime, a class of organic compounds with the general formula R¹R²C=NOH. wikipedia.org
The core of the synthesis is the reaction of a ketone with hydroxylamine or its derivatives in a weakly acidic medium. khanacademy.org In the case of Hydrocortisone 3-(O-carboxymethyl)oxime, the hydrocortisone molecule, which contains two ketone functional groups, is reacted with carboxymethoxylamine hemihydrochloride.
The reaction mechanism proceeds via nucleophilic attack of the nitrogen atom of carboxymethoxylamine on the carbonyl carbon of the ketone. This is followed by a series of proton transfers and the eventual elimination of a water molecule to form the C=N double bond of the oxime. chemtube3d.com The reaction is typically carried out in a solvent such as ethanol or pyridine, which can also act as a base to neutralize the HCl released from the carboxymethoxylamine hemihydrochloride salt.
Table 1: Typical Reaction Conditions for Oxime Formation
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Hydrocortisone, Carboxymethoxylamine Hemihydrochloride | Formation of the oxime derivative |
| Solvent | Ethanol, Pyridine | Dissolves reactants and can act as a base |
| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction |
| pH | Weakly acidic | Catalyzes the dehydration step |
Hydrocortisone possesses two ketone groups at the C-3 and C-20 positions. The synthesis of Hydrocortisone 3-(O-carboxymethyl)oxime demonstrates regioselectivity, with the oximation reaction occurring preferentially at the C-3 ketone. The C-3 ketone is part of an α,β-unsaturated ketone system within the A-ring of the steroid, which influences its reactivity. In contrast, the C-20 ketone is located on the side chain at C-17 and is more sterically hindered, making it less accessible to the incoming nucleophile. nih.gov This difference in steric environments is the primary reason for the selective functionalization at the C-3 position.
The formation of the C=N double bond during the oximation reaction results in the potential for geometric isomerism. Due to the different substituents on the carbon and nitrogen atoms of the oxime, two stereoisomers, designated as E and Z, can be formed. The synthesis of Hydrocortisone 3-(O-carboxymethyl)oxime typically yields a mixture of these E/Z isomers. cymitquimica.comlgcstandards.com These isomers are often stable enough to be separated, though for many conjugation applications, the mixture is used directly. wikipedia.org The final product is frequently described as an "E/Z Mixture". lgcstandards.comchemicalbook.com
Conjugation Chemistry and Linker Methodologies
The carboxymethyl group (-OCH₂COOH) introduced during the synthesis provides a crucial handle for further chemical modification. This carboxylic acid functional group is the primary site for conjugation to proteins, peptides, or other molecules containing primary amine groups.
A common and efficient method for forming an amide bond between a carboxylic acid and an amine is through the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com In this approach, EDC activates the carboxyl group of Hydrocortisone 3-(O-carboxymethyl)oxime, forming a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org
This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. thermofisher.com To improve the efficiency of the reaction and the stability of the activated species, N-hydroxysuccinimide (NHS) is often added. thermofisher.comthermofisher.com NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis but highly reactive toward primary amines. thermofisher.com
Table 2: Components in EDC/NHS Coupling Reaction
| Component | Function |
|---|---|
| Hydrocortisone 3-(O-carboxymethyl)oxime | Provides the carboxyl group for activation |
| EDC (Carbodiimide) | Activates the carboxyl group to form an O-acylisourea intermediate |
| NHS or Sulfo-NHS | Reacts with the intermediate to form a more stable, amine-reactive NHS ester |
| Amine-containing molecule | The target molecule for conjugation (e.g., a protein) |
The NHS ester of Hydrocortisone 3-(O-carboxymethyl)oxime is an effective amine-reactive chemical. The NHS group is an excellent leaving group. glenresearch.com When a molecule containing a primary amine (such as the ε-amino group of a lysine residue in a protein) attacks the carbonyl carbon of the NHS ester, the NHS is displaced, and a stable amide bond is formed. glenresearch.comlumiprobe.com
This coupling reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. thermofisher.comlumiprobe.com At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is still manageable. The half-life of an NHS ester decreases as the pH increases, being around 4-5 hours at pH 7 but only 10 minutes at pH 8.6. thermofisher.com The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) when not in an aqueous environment. lumiprobe.comreddit.com
Principles of Hapten-Carrier Protein Linkage
Haptens, like Hydrocortisone 3-(O-carboxymethyl)oxime, are small molecules that are antigenic but not immunogenic on their own. wikipedia.orgcreative-biolabs.comcreative-diagnostics.com To generate a specific antibody response, they must be covalently attached to a larger, immunogenic carrier molecule, typically a protein. wikipedia.orgnih.gov This hapten-carrier conjugate acts as a complete antigen, stimulating B cells to produce antibodies against the hapten. creative-biolabs.comcreative-diagnostics.com
The design of these conjugates is critical and depends on several factors:
Choice of Carrier Protein : Carrier proteins must be immunogenic and possess sufficient reactive amino acid side chains for conjugation. wikipedia.org Common carriers include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). wikipedia.org The choice of carrier can significantly modulate the resulting antibody response, including its specificity and affinity. nih.gov
Hapten Functional Groups : The conjugation chemistry depends on the reactive groups available on the hapten. creative-biolabs.comresearchgate.net For Hydrocortisone 3-(O-carboxymethyl)oxime, the key functional group is the carboxylic acid (-COOH) on the oxime side chain.
Coupling Chemistry : For carboxyl-containing haptens, the most common method involves the use of carbodiimides like EDC. This activates the carboxyl group, allowing it to react with primary amines (-NH2) on the carrier protein (specifically, the side chains of lysine residues), forming a stable amide bond. researchgate.net
Hapten Density : The number of hapten molecules attached to each carrier protein molecule, known as the hapten density or epitope density, is a crucial parameter. creative-biolabs.com This density affects the intensity and quality of the immune response. creative-biolabs.com
Table 2: Functional Groups and Linkage Strategies for Haptens
| Hapten Functional Group | Linkage Chemistry Example | Target Group on Carrier Protein | Source(s) |
| Carboxyl (-COOH) | Carbodiimide (EDC) / N-hydroxysuccinimide (NHS) | Amine (-NH2) | researchgate.net |
| Amine (-NH2) | Glutaraldehyde, Diazotization | Carboxyl (-COOH), Tyrosine, Histidine | researchgate.net |
| Hydroxyl (-OH) | Succinic Anhydride, Azobenzoic Acid | Amine (-NH2) | researchgate.net |
| Carbonyl (Ketone/Aldehyde) | Amino-oxyacetic acid | Amine (-NH2) | researchgate.net |
| Mercapto (-SH) | Maleimide derivatives | Amine (-NH2) | researchgate.net |
Advanced Functionalization for Research Probes
Beyond simple conjugation to carrier proteins for antibody production, haptens like Hydrocortisone 3-(O-carboxymethyl)oxime can be functionalized to create sophisticated research probes. These probes are instrumental in studying immunochemical phenomena, such as the specifics of antibody-antigen binding. nih.gov
One key area of advanced functionalization is the attachment of reporter molecules, such as fluorescent dyes. Fluorescent probes, including dansyl and fluorescein, have been historically used to investigate various aspects of the immune response. nih.gov By conjugating a fluorescent molecule to the hapten, researchers can:
Quantify Antibody Affinity : The binding of a fluorescently-labeled hapten to an antibody can often be measured by changes in fluorescence intensity or polarization, allowing for the precise calculation of binding affinities.
Study Antibody Heterogeneity : These probes can help dissect the complexity of a polyclonal antibody response, identifying different antibody populations with varying specificities and affinities. nih.gov
Investigate Binding Sites : Fluorescent haptens serve as tools to probe the structure and chemical environment of the antibody combining site. nih.gov
The carboxylic acid group of Hydrocortisone 3-(O-carboxymethyl)oxime provides the necessary reactive site to attach these advanced functional groups, again typically using carbodiimide chemistry to link to an amine-modified fluorescent dye or another reporter molecule. This transforms the simple hapten into a powerful tool for quantitative and mechanistic studies in immunology and diagnostics. nih.gov
Hapten Design Principles and Immunogen Development Research
Theoretical Framework of Hapten Design for Small Molecules
Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The design of a hapten is a crucial step in the development of antibodies with high affinity and specificity. researchgate.net An effective hapten should structurally resemble the target molecule as closely as possible in terms of size, three-dimensional conformation, and electronic properties. researchgate.netnih.gov The goal is to present the key epitopes of the target molecule to the immune system to generate a specific antibody response.
Several factors are paramount in the rational design of a hapten:
Site of Conjugation: The position where the spacer arm is attached to the hapten is critical. It should be at a site that does not obscure the characteristic functional groups of the target molecule, thus ensuring that the resulting antibodies will recognize the free analyte. researchgate.net
Spacer Arm (Linker): A spacer arm is often introduced between the hapten and the carrier protein to minimize steric hindrance and facilitate the exposure of the hapten to the immune system. proteogenix.science The length and chemical nature of the spacer can influence the immunogenicity of the conjugate. researchgate.net Highly hydrophobic haptens with long spacer arms have been shown to favor the generation of highly sensitive antibodies. researchgate.net
Hapten Density: The number of hapten molecules conjugated to a single carrier protein molecule, known as the hapten density, can impact the magnitude and nature of the immune response. proteogenix.science An optimal hapten-to-carrier ratio is necessary to induce a robust antibody response.
| Principle | Description | Significance |
|---|---|---|
| Structural Mimicry | The hapten should closely resemble the target analyte in structure, conformation, and electronic configuration. researchgate.net | Ensures the generated antibodies will bind to the target molecule with high affinity and specificity. |
| Site of Linker Attachment | The spacer arm should be attached at a position that does not interfere with the key epitopes of the hapten. researchgate.net | Maximizes the exposure of characteristic functional groups to the immune system. |
| Spacer Arm Characteristics | The length and nature of the spacer can influence immunogenicity. Longer, hydrophobic spacers can enhance the immune response. researchgate.netproteogenix.science | Reduces steric hindrance from the carrier protein and can increase the hapten's availability to immune cells. |
| Optimal Hapten Density | The ratio of hapten molecules to carrier protein molecules affects the strength of the immune response. proteogenix.science | An appropriate density is crucial for stimulating B-cells to produce high-affinity antibodies. |
Role of Hydrocortisone (B1673445) 3-(O-carboxymethyl)oxime as a Haptenic Moiety
Hydrocortisone 3-(O-carboxymethyl)oxime is a derivative of hydrocortisone specifically designed to function as a hapten. researchgate.netsigmaaldrich.com In its native form, hydrocortisone lacks a functional group suitable for direct conjugation to a carrier protein. The introduction of the O-carboxymethyl oxime group at the C-3 position provides a reactive carboxyl group, enabling covalent linkage to the amino groups of carrier proteins. nih.gov
The selection of the C-3 position for modification is a strategic choice based on hapten design principles. This position is relatively distant from the key functional groups at C-11, C-17, and C-21, which are critical for the biological activity and specific recognition of hydrocortisone. By attaching the linker at C-3, the unique structural features of the cortisol molecule remain exposed, thereby directing the immune response towards the generation of antibodies that can specifically recognize and bind to free hydrocortisone. nih.govnih.gov
Immunogen Preparation for Antibody Generation Research
The synthesis of an immunogen involves the covalent coupling of the hapten, in this case, Hydrocortisone 3-(O-carboxymethyl)oxime, to a larger carrier molecule, typically a protein. This process renders the small hapten molecule immunogenic.
Bovine Serum Albumin (BSA) and Thyroglobulin are frequently used as carrier proteins due to their high immunogenicity and the presence of numerous amine-containing residues (like lysine) that can react with the carboxyl group of the hapten. wikipedia.orgbiorxiv.org The conjugation of Hydrocortisone 3-(O-carboxymethyl)oxime to these proteins is commonly achieved using the carbodiimide reaction. wikipedia.org In this method, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group of the hapten, which then reacts with the primary amino groups on the carrier protein to form a stable amide bond.
The choice of carrier protein can influence the resulting antibody response. Using a different carrier protein for the screening assay than for the immunization can help to identify antibodies that are specific to the hapten rather than the carrier.
Following the conjugation reaction, it is essential to characterize the resulting immunogen to ensure its suitability for immunization.
Physicochemical Characterization aims to confirm the successful conjugation and to determine the hapten-to-protein molar ratio. Common techniques include:
UV-Vis Spectrophotometry: By comparing the UV spectra of the conjugate, the free hapten, and the carrier protein, the degree of conjugation can be estimated.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to determine the molecular weight of the conjugate, from which the number of hapten molecules per protein molecule can be calculated.
Immunochemical Characterization involves assessing the ability of the immunogen to elicit the desired immune response. This is typically done by immunizing laboratory animals (e.g., rabbits or mice) with the conjugate and then screening the resulting antisera or hybridomas for the presence of antibodies that bind specifically to the hapten. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) are widely used for this purpose. The specificity of the antibodies is then evaluated by testing their cross-reactivity with related steroid molecules.
| Characterization Type | Method | Purpose |
|---|---|---|
| Physicochemical | UV-Vis Spectrophotometry | To confirm conjugation and estimate the hapten-to-protein ratio. |
| MALDI-TOF Mass Spectrometry | To determine the precise molecular weight of the conjugate and calculate the hapten density. | |
| Immunochemical | ELISA | To screen for and titer antibodies specific to the hapten. |
| Cross-reactivity Assays | To assess the specificity of the generated antibodies by testing their binding to related compounds. |
Antibody Generation and Immunoreagent Research
Methodologies for Polyclonal and Monoclonal Antibody Production
The generation of antibodies against small molecules like cortisol requires them to be conjugated to a larger carrier protein, as haptens alone cannot elicit a significant immune response. creative-biolabs.comcreative-diagnostics.com Hydrocortisone (B1673445) 3-CMO is a commonly used hapten for this purpose. The standard methodology involves covalently linking Hydrocortisone 3-CMO to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.govnih.govmybiosource.com This conjugate, often referred to as Cortisol-3-CMO-BSA, is then used to immunize host animals. nih.gov
Polyclonal Antibody Production For polyclonal antibody production, animals like rabbits or sheep are immunized with the hapten-carrier conjugate. nih.govthermofisher.com The animal's immune system recognizes the conjugate as foreign and produces a heterogeneous mixture of antibodies that can recognize different epitopes of the cortisol molecule. youtube.com After a series of immunizations to boost the immune response, blood is collected from the animal, and the antiserum containing the polyclonal antibodies is purified.
Monoclonal Antibody Production The production of monoclonal antibodies (mAbs) offers higher specificity as they originate from a single B cell clone and bind to a single specific epitope. youtube.com The process typically begins with the immunization of mice or rats with the Cortisol-3-CMO-BSA conjugate. nih.govsynabs.be Once a sufficient immune response is achieved, spleen cells (splenocytes) from the immunized animal are harvested. nih.govyoutube.com These antibody-producing cells are then fused with immortal myeloma cells to create hybridoma cells. nih.govyoutube.com These hybridomas are cultured in a selective medium that allows only the fused cells to grow. youtube.com The resulting hybridoma clones are then screened for the production of antibodies with the desired high affinity and specificity for cortisol. nih.gov Clones with the best characteristics, such as high specificity and low cross-reactivity, are selected for further propagation and antibody production. nih.gov For example, the monoclonal antibody clone F4P1A3 was generated using Cortisol-3-CMO-BSA as the immunogen.
Research on Antibody Specificity and Cross-Reactivity Profiles with Related Steroids
A crucial aspect of developing immunoassays is the specificity of the antibody, particularly its potential to cross-react with other structurally similar steroids. nih.govresearchgate.net The choice of Hydrocortisone 3-CMO as the hapten, where the carrier protein is attached at the C-3 position, is a strategic decision to expose the more unique functional groups at other positions of the steroid nucleus, thereby influencing the specificity of the resulting antibodies.
Research has shown that antibodies raised against Cortisol-3-CMO conjugates can exhibit varying degrees of cross-reactivity with other endogenous and synthetic steroids. nih.govnih.gov For instance, one monoclonal antibody (clone F4P1A3) raised against Cortisol-3-CMO-BSA showed 100% cross-reactivity with Cortisone, 55% with 11-Deoxycortisol, and 45% with Prednisolone. An unexpected but consistent finding in one study was that rats immunized with this conjugate produced antibodies that cross-reacted with 11-deoxycortisol to a level greater than 100%. nih.gov
The structural similarity between corticosteroids is a major factor in cross-reactivity. nih.govoatext.comactasdermo.org Molecules with minor structural differences from cortisol are more likely to be recognized by anti-cortisol antibodies. This is a significant consideration in clinical diagnostics, as high concentrations of cross-reacting steroids can lead to inaccurate measurements of cortisol levels. researchgate.netnih.gov
| Compound | Reported Cross-Reactivity (%) with Anti-Cortisol 3-CMO Antibody (Clone F4P1A3) |
|---|---|
| Cortisol | 100 |
| Cortisone | 100 |
| 11-Deoxycortisol | 55 |
| Prednisolone | 45 |
Data derived from product information for a specific monoclonal antibody clone.
Immunoassays for cortisol can be significantly affected by interference from endogenous steroid metabolites, leading to potentially inaccurate results. researchgate.netnih.gov This is particularly problematic in certain disease states where the precursors or metabolites of cortisol are present in high concentrations. nih.gov For example, in patients with 21-hydroxylase deficiency, high levels of 21-deoxycortisol can cause clinically relevant cross-reactivity in cortisol immunoassays. nih.gov Similarly, 11-deoxycortisol may interfere in cases of 11β-hydroxylase deficiency or after a metyrapone challenge, a test used to assess adrenal function. nih.govendocrine-abstracts.org
Studies have also identified cross-reactivity with 18-hydroxylated steroids. Monoclonal antibodies generated against 3-O-(carboxymethyl-oximino)-18-hydroxycortisol showed very high cross-reactivity with 18-hydroxy-11-deoxycortisol (70% to 140%) but low cross-reactivity with cortisol itself (<0.001%). nih.gov This highlights how the specificity is heavily influenced by the structure of the hapten used for immunization. The interference is not consistent across all assay platforms, with different immunoassays showing different degrees of cross-reactivity to the same interfering substance. endocrine-abstracts.org This underscores the importance of using highly specific methods, such as mass spectrometry, for accurate hormone profiling when interference is suspected. researchgate.net
The design of the hapten-carrier conjugate is a key strategy for controlling the selectivity of the resulting antibodies. creative-biolabs.comfrontiersin.org The point of attachment of the hapten to the carrier protein determines which parts of the molecule are exposed to the immune system and thus which epitopes will be recognized. By conjugating cortisol at the C-3 position via the oxime linkage, the hydroxyl and keto groups at the C-11, C-17, and C-21 positions remain exposed. These regions are critical for the biological activity of cortisol and differ significantly among various steroid molecules. This approach directs the immune response towards these more specific regions, theoretically yielding antibodies with lower cross-reactivity to steroids that vary at these sites.
Further strategies to improve selectivity involve selecting clones that exhibit the desired specificity profile. nih.gov During the screening of hybridomas, culture supernatants are tested not only for their affinity to cortisol but also for their cross-reactivity against a panel of related steroids. nih.govnih.gov Clones producing antibodies with high affinity for cortisol and minimal cross-reactivity to other key steroids are then selected for development. nih.gov Another approach involves selecting antibodies in the presence of steroid analogues to block cross-reacting binders during the screening process. nih.govresearchgate.net This competitive selection helps in isolating clones that are highly specific to the target analyte.
Antibody Affinity Maturation and Engineering Studies (e.g., single-chain Fv fragments)
While hybridoma technology provides valuable monoclonal antibodies, their affinity or specificity may sometimes be insufficient for highly sensitive diagnostic assays. nih.govjst.go.jp In such cases, antibody engineering techniques, often referred to as "antibody-breeding" or affinity maturation, can be employed to improve antibody performance. nih.govjst.go.jpresearchgate.net Affinity maturation is a process that mimics the natural immune response to produce antibodies with progressively higher affinity for an antigen. wikipedia.org
A common approach involves creating antibody fragments, such as single-chain variable fragments (scFv), from the original monoclonal antibody. nih.govnih.gov An scFv consists of the variable heavy (VH) and variable light (VL) domains of an antibody, joined by a flexible peptide linker. nih.gov These fragments retain the antigen-binding site of the parent antibody and can be expressed in bacterial systems, making them amenable to genetic manipulation. nih.govnih.gov
Researchers have successfully used techniques like error-prone PCR and site-directed mutagenesis to introduce random mutations into the VH or VL genes of anti-cortisol scFvs. nih.govjst.go.jp These mutated genes are then used to create large libraries of scFv variants, which can be displayed on the surface of bacteriophages (phage display). nih.govresearchgate.netnih.gov The phage library is then subjected to rounds of panning, a selection process where phages displaying scFvs with high affinity for cortisol are isolated. nih.gov
One study successfully enhanced the affinity of a mouse anti-cortisol antibody fragment more than 30-fold. nih.govjst.go.jp The original "wild-type" scFv had an affinity constant (Ka) of 3.4 x 10⁸ M⁻¹, while the matured mutant scFv reached a Ka of 1.2 x 10¹⁰ M⁻¹. nih.govjst.go.jp In another study, specific elution with free cortisol from a library of mutants allowed for the recovery of clones with up to an eightfold improvement in affinity and fivefold less cross-reactivity. nih.govresearchgate.net These high-affinity engineered antibody fragments can significantly enhance the sensitivity of immunoassays for cortisol. nih.govjst.go.jp
| Antibody Fragment | Affinity Constant (Ka) in M⁻¹ | Fold Improvement |
|---|---|---|
| Wild-type scFv (wt-scFv) | 3.4 x 10⁸ | - |
| Matured scFv (scFv#m1-L10) | 1.2 x 10¹⁰ | ~35 |
Data from a study on single-step affinity maturation of a diagnostic anti-cortisol antibody fragment. nih.govjst.go.jp
Application in Advanced Research Assay and Biosensor Development
Principles of Competitive Binding Immunoassays Utilizing Derivatized Hydrocortisone (B1673445)
Competitive binding immunoassays are a cornerstone of hormone detection. In the context of cortisol, these assays rely on the competition between unlabeled cortisol present in a sample and a labeled cortisol derivative, such as one made from Hydrocortisone 3-CMO, for a limited number of antibody binding sites. The amount of signal generated by the labeled derivative is inversely proportional to the concentration of cortisol in the sample. The derivatization of hydrocortisone at the 3-position to create the oxime is a key strategy, as this position is often less critical for antibody recognition compared to other sites, thus preserving the essential antigenic features of the parent molecule. researchgate.net
The development of non-isotopic immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), has been greatly facilitated by the use of hydrocortisone derivatives. researchgate.net In these formats, Hydrocortisone 3-(O-carboxymethyl)oxime is used to create a stable conjugate, for instance by linking it to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen for antibody production, or to an enzyme for use as a tracer. researchgate.netimmunechem.combiosynth.com For example, in a competitive ELISA, microplate wells can be coated with anti-cortisol antibodies. When the sample containing free cortisol is added along with a known amount of a Hydrocortisone 3-CMO-enzyme conjugate, they compete for binding to the immobilized antibodies. immunechem.com The sensitivity of these assays can be exceptionally high, with research showing that affinity-matured antibody fragments can lead to 3- to 100-fold higher sensitivity in competitive ELISAs compared to their parent antibodies. researchgate.net
Another significant application is in the development of surface plasmon resonance (SPR) based immunosensors, a label-free, non-isotopic technique for real-time detection. nih.gov These platforms often involve immobilizing either the antibody or a cortisol conjugate onto the sensor surface to monitor the binding events. nih.gov
Enzymes like Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP) are widely used as reporters in immunoassays because they can catalyze reactions that produce a strong, measurable signal (colorimetric or chemiluminescent). jacksonimmuno.comsquarespace.com Hydrocortisone 3-(O-carboxymethyl)oxime is covalently linked to these enzymes to create enzyme conjugates, which are essential reagents in competitive ELISAs. pantexbioanalysis.compantexbioanalysis.com
The nature of the chemical bridge, or spacer, between the steroid hapten and the enzyme can significantly influence the assay's sensitivity and specificity. nih.gov Research on developing an ELISA for prednisolone, a structurally similar steroid, demonstrated the importance of this linker. In that study, various homobifunctional molecules were used as spacers between a prednisolone derivative and HRP. The findings suggested that the nature of the spacer, rather than just its length, is critical for assay performance. nih.gov Among the tested spacers, a urea (U) based linker resulted in the highest sensitivity. nih.gov This principle is directly applicable to the design of high-performance cortisol immunoassays using Hydrocortisone 3-CMO-enzyme conjugates.
Table 1: Effect of Spacers on Prednisolone-HRP Conjugate in a Heterologous ELISA Data adapted from a study on prednisolone, illustrating a principle applicable to hydrocortisone conjugates. nih.gov
| Spacer Used in Conjugate | Spacer Length (atoms) | Key Finding |
| Urea (U) | 3 | Provided the best assay sensitivity. |
| Ethylenediamine (EDA) | 4 | Intermediate performance. |
| 1,6-diaminohexane (CH) | 5 | Intermediate performance. |
| Adipic dihydrazide (ADH) | 10 | Lower sensitivity compared to shorter, more rigid spacers. |
Biosensor Platform Development and Methodological Innovation
The unique chemical properties of Hydrocortisone 3-(O-carboxymethyl)oxime are pivotal for innovation in biosensor technology, enabling the creation of platforms for rapid, sensitive, and even continuous monitoring of cortisol. sigmaaldrich.cnnih.gov These biosensors translate the molecular recognition of cortisol into a measurable signal using various transduction methods. nih.gov
A fundamental step in building many biosensors is the immobilization of a biological recognition element (like an antibody) or a cortisol analogue onto a transducer surface. The carboxylic acid group of Hydrocortisone 3-(O-carboxymethyl)oxime is ideal for this purpose. It allows for the covalent attachment of the molecule to appropriately prepared surfaces, such as gold (Au) chips, which are common in SPR and electrochemical sensors. sigmaaldrich.cn This process can form a self-assembled monolayer (SAM), creating a stable and well-oriented surface layer that acts as the competitive binding site in the assay.
Other surface functionalization strategies include treating sensor surfaces with UV-ozone to create active sites, followed by the use of EDC/NHS chemistry to couple antibodies to the surface. mdpi.com Additionally, polycarboxylate-hydrogel-based coatings have been used for antibody immobilization, providing a stable and functional surface that resists non-specific binding. nih.govresearchgate.net
Hydrocortisone 3-CMO and its conjugates are extensively used in the development of optical biosensors. Surface Plasmon Resonance (SPR) is a powerful label-free technique that detects changes in the refractive index at a metal surface caused by molecular binding events. mdpi.com In a typical setup for cortisol detection, antibodies are immobilized on a gold-coated SPR sensor chip. nih.gov The sensor measures the binding of cortisol from a sample, which can be quantified directly or through a competitive assay format. nih.govmdpi.com Researchers have developed SPR biosensors using D-shaped plastic optical fibers and advanced materials like phosphorene to achieve very low detection limits, suitable for analyzing cortisol in saliva and urine. mdpi.commdpi.comnih.gov
Fluorescence-based methods also leverage these derivatives. For example, Cortisol 3-CMO can be conjugated to fluorescent probes. biosynth.com In more advanced systems like molecular switches, competitive binding of cortisol displaces a fluorescently-labeled competitor from an antibody, causing a change in the fluorescence signal that can be continuously monitored. nih.gov
Table 2: Performance of Various Optical Biosensors for Cortisol Detection
| Biosensor Type | Key Feature/Method | Matrix | Limit of Detection (LOD) |
| SPR Immunosensor nih.gov | Polycarboxylate-hydrogel coating | Saliva, Urine | < 10 µg/L (~27.5 nM) |
| D-Shaped Fiber Optic SPR nih.gov | Label-free immunosensor | Buffer | 1.46 ng/mL (~4 nM) |
| Phosphorene-based SPR mdpi.com | Numerical investigation with phosphorene layer | Saliva | 0.36 ng/mL (~1 nM) |
| Plastic Optical Fiber SPR mdpi.com | Glucocorticoid receptor as bioreceptor | Artificial Saliva | 96 fM |
| Electrochemical Immunosensor mdpi.com | Laser-induced graphene electrode | Human Serum | 0.105 µg/mL (~289 nM) |
A frontier in biosensing is the development of systems for the continuous, real-time monitoring of biomarkers directly in complex media like blood. researchgate.net Hydrocortisone derivatives are central to creating "molecular switches" for this purpose. nih.gov One innovative approach involves engineering an "antibody-switch" where an anti-cortisol antibody is linked via a DNA scaffold to a molecular competitor (a cortisol analogue). nih.gov When free cortisol from a sample binds to the antibody, it causes a conformational change in the DNA scaffold, leading to a measurable change in a fluorescent signal. This allows for the continuous tracking of cortisol concentrations. nih.govresearchgate.net Such a switch has been integrated with a fiber optic sensor to achieve continuous cortisol sensing in buffer and blood with a time resolution of less than five minutes. nih.gov The stability of these competitive continuous sensors is an active area of research, with studies investigating long-term changes such as the potential loss of antibodies from particles or the dissociation of analogue molecules from the sensing surface. nih.gov
Research on Molecularly Imprinted Polymers (MIPs) as Recognition Elements
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. The use of cortisol derivatives in the development of MIPs for highly sensitive and selective cortisol detection is a growing area of research. nih.govunito.itnih.gov These "artificial antibodies" offer advantages over their biological counterparts, such as higher durability, longer shelf life, and lower production costs. mdpi.com
In a notable study, researchers developed novel MIPs for the highly sensitive and selective recognition of cortisol. nih.gov While not using Hydrocortisone 3-(O-carboxymethyl)oxime directly, they synthesized a template molecule with a structure highly relevant to the principles of using a C3-modified hydrocortisone derivative. This template molecule (TM1) involved linking a polymerizable group to the 3-carbonyl position of cortisol through a reversible oxime bond. nih.gov This approach highlights the critical role of the oxime linkage at this specific carbon position.
The process involved several key steps:
Template Synthesis: A cortisol derivative was created with a polymerizable moiety attached at the 3-carbonyl group via an oxime linkage. nih.gov
Polymerization: The template molecule was immobilized on a sensor chip and co-polymerized with other monomers to form the polymer matrix around the template. nih.gov
Template Removal: The oxime linkage was then cleaved to remove the template molecule, leaving behind imprinted cavities with dual binding sites specifically shaped for cortisol recognition. nih.gov
The resulting MIP-based sensor demonstrated a remarkable ability to detect cortisol at picomolar levels, showcasing the potential of this technology for applications like monitoring stress through saliva samples. nih.gov The selectivity of these MIPs can be fine-tuned by optimizing the combination of functional monomers, cross-linkers, and porogen solvents used in their synthesis. unito.it
| Component | Example Material/Compound | Function | Reference |
|---|---|---|---|
| Template Molecule | Cortisol, Cortisol Derivatives (e.g., with oxime linkage) | Creates the specific recognition cavity in the polymer. | nih.govunito.itmdpi.com |
| Functional Monomer | Methacrylic acid, 4-vinylpyridine, Acrylamide | Interacts with the functional groups of the template during polymerization. | unito.itnih.govrsc.org |
| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the polymer backbone and stabilizes the imprinted sites. | unito.itnih.gov |
| Porogen Solvent | Acetonitrile, Chloroform | Controls the porosity and morphology of the polymer. | unito.itrsc.org |
Radiochemical Tracer Synthesis for Research Applications
The modification of hydrocortisone at the C3 position is a well-established strategy for the synthesis of tracers used in radioimmunoassays (RIAs). These tracers are essential for quantifying the concentration of steroids in biological samples with high sensitivity and specificity. While direct radioiodination of steroids is challenging, derivatives like Hydrocortisone 3-(O-carboxymethyl)oxime provide a convenient handle for attaching a radioactive label.
A common approach involves synthesizing steroid derivatives that can be easily iodinated. For instance, researchers have synthesized cortisol-3-(p-hydroxyphenylpropionyl)hydrazone, which can then be labeled with Iodine-125 ([¹²⁵I]). nih.gov This method illustrates how a modification at the C3 position, similar to the carboxymethyl oxime group, allows for the introduction of a gamma-emitting radioisotope. The use of such radioiodinated tracers in RIAs has been shown to enhance the specificity of the antigen-antibody reaction compared to using tritiated ([³H]) cortisol. nih.gov
The advantages of using gamma-emitting tracers like [¹²⁵I] over beta-emitters like tritium ([³H]) or Carbon-14 ([¹⁴C]) include:
Higher specific activity, leading to greater sensitivity.
Simpler and more efficient counting using a gamma counter.
Avoidance of liquid scintillation counting and its associated chemical waste.
Studies have also utilized tritium and ¹⁴C-labeled cortisol for investigating the binding affinity of the hormone to proteins like corticosteroid-binding globulin (CBG). nih.gov However, these studies have sometimes revealed isotope effects that can influence the binding characteristics, highlighting the importance of careful tracer design and validation. nih.gov The synthesis of derivatives like Hydrocortisone 3-(O-carboxymethyl)oxime allows for the creation of more stable and reliable tracers for such binding assays.
Analytical Methodological Research for Compound Characterization
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are fundamental in determining the purity of Hydrocortisone (B1673445) 3-(O-carboxymethyl)oxime and in addressing the compound's inherent isomerism.
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of this compound. Commercial-grade Hydrocortisone 3-(O-carboxymethyl)oxime is often reported with a purity of greater than 95% as determined by HPLC. lgcstandards.com One analysis has demonstrated a purity of 98.42% when monitored at a wavelength of 250 nm. The methods employed are typically based on established protocols for hydrocortisone and other steroids, utilizing reverse-phase chromatography. nih.govresearchgate.net These methods commonly involve a C18 stationary phase and an isocratic mobile phase, such as a mixture of methanol, water, and acetic acid, with UV detection. nih.govresearchgate.net
A significant challenge in the analysis of this compound is the presence of geometric isomers. The carbon-nitrogen double bond of the oxime group results in the formation of both E and Z isomers during synthesis. nih.gov As these isomers may exhibit different reactivity and binding affinities in applications like immunoassays, their separation and characterization are critical. Research into similar steroid oximes indicates that a common strategy for separating these isomers involves their conversion into methyl esters. This derivatization allows for effective chromatographic separation, after which the pure E or Z isomers of the parent oxime can be recovered through mild alkaline hydrolysis.
| Parameter | Description | Source(s) |
| Technique | High-Performance Liquid Chromatography (HPLC) | sigmaaldrich.comlgcstandards.com |
| Mode | Reverse-Phase (RP-HPLC) | nih.govsielc.com |
| Stationary Phase | ODS (C18), 5 µm | nih.govresearchgate.net |
| Mobile Phase Example | Methanol : Water : Acetic Acid (60:30:10, v/v/v) | nih.govresearchgate.net |
| Purity Levels | ≥85% to >95% | sigmaaldrich.comlgcstandards.com |
| Isomerism | Exists as E/Z geometric isomers due to the oxime C=N bond | nih.gov |
Spectroscopic Characterization of Derivatized Products and Conjugates
Spectroscopic techniques are indispensable for the characterization of Hydrocortisone 3-(O-carboxymethyl)oxime, confirming its identity as a derivatized product and its subsequent use in biochemical conjugates.
As a derivative, the compound's structure is intentionally modified from the parent hydrocortisone molecule. The ketone at the C-3 position is replaced with an O-carboxymethyl oxime functional group. This modification is central to its primary application: serving as a hapten for conjugation to larger molecules, such as carrier proteins.
Ultraviolet (UV) spectroscopy, often coupled with HPLC, is used for detection and quantification. The compound is typically monitored at wavelengths around 250 nm or 254 nm, which corresponds to the chromophore present in the steroid's A-ring. nih.gov
The carboxymethyl group provides a reactive handle for covalent linkage to proteins like Bovine Serum Albumin (BSA). researchgate.net This process creates a hydrocortisone-protein conjugate that is essential for eliciting an immune response to generate antibodies against cortisol. Spectroscopic analysis is used to confirm the successful conjugation and to characterize the resulting macromolecule, which is a cornerstone for the development of competitive immunoassays for cortisol detection. researchgate.net
| Property | Method | Finding | Source(s) |
| Functional Group | O-carboxymethyl oxime at C-3 | Replaces the native ketone group of hydrocortisone. | |
| Application | Hapten for Conjugation | The carboxymethyl group allows for linkage to carrier proteins like BSA. | researchgate.net |
| UV Detection Wavelength | HPLC-UV | 250 nm - 254 nm | nih.govresearchgate.net |
| Product Type | Derivatized Steroid | Serves as an analog of cortisol for use in immunoassays. | sigmaaldrich.com |
Advanced Structural Elucidation Techniques (e.g., NMR, Mass Spectrometry in a research context)
Advanced spectroscopic methods provide definitive structural confirmation of Hydrocortisone 3-(O-carboxymethyl)oxime, verifying its molecular weight and complex stereochemistry.
Mass Spectrometry (MS) is employed to confirm the molecular mass of the compound. Analysis shows a molecular ion peak at a mass-to-charge ratio (m/z) of 435, which aligns with the calculated molecular weight of 435.51 g/mol for the empirical formula C₂₃H₃₃NO₇. sigmaaldrich.comscbt.com This analysis provides unequivocal evidence of the successful synthesis of the target molecule.
| Technique | Purpose | Key Findings | Source(s) |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular ion peak observed at m/z 435. | |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Confirms the presence of the oxime functionality and the overall stereochemical structure. | |
| Advanced NMR (e.g., 2D NOESY) | Stereochemical Elucidation | Determines the relative configuration of the complex steroid structure. | researchgate.net |
Future Directions and Emerging Research Avenues
Innovations in Steroid Hapten Chemistry for Enhanced Specificity
The specificity of an immunoassay is fundamentally dependent on the antibody's ability to distinguish the target molecule from structurally similar compounds. oup.comnih.gov The design of the hapten used to generate these antibodies is therefore a critical step. researchgate.net Innovations in steroid hapten chemistry are focused on rationally designing these small molecules to elicit a highly specific immune response. nih.gov
Strategic Linker Placement: The site at which a linker molecule is attached to the steroid core is paramount. For Hydrocortisone (B1673445) 3-(O-carboxymethyl)oxime, the modification is at the C-3 position. This strategic placement moves the conjugation site away from the functional groups that define cortisol's unique structure, thereby exposing these key epitopes to the immune system. jcrpe.org Future research continues to explore alternative conjugation sites on the steroid backbone to minimize interference from the linker and carrier protein, a phenomenon known as "bridge-binding," which can lead to antibodies that recognize the linker region rather than the hapten itself. google.com
Hapten Density and Carrier Choice: The number of hapten molecules attached to a carrier protein (hapten density) significantly influences the resulting immune response. nih.govcreative-biolabs.com Optimizing this density is crucial; too low a density may not elicit a strong response, while too high a density can lead to steric hindrance or the generation of low-affinity antibodies. nih.gov Research is ongoing to precisely control hapten density and to explore novel carrier proteins beyond traditional choices like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to improve immunogenicity. nih.govgoogle.com
Novel Hapten Design: The development of novel haptens with longer or more rigid spacer arms is an active area of research. escholarship.orgnih.gov These modifications aim to present the steroid molecule to the immune system in a conformation that more closely resembles its native state, potentially leading to the generation of antibodies with higher affinity and specificity. nih.gov By reducing the influence of the amide group in the linker, for instance, the unique immune characteristics of the hapten can be better maintained. escholarship.org
| Factor in Hapten Chemistry | Influence on Specificity | Future Research Focus |
|---|---|---|
| Conjugation Site | Determines which epitopes of the steroid are exposed to the immune system. Remote positioning from key functional groups enhances specificity. jcrpe.org | Exploring alternative linkage points on the steroid nucleus to generate more specific antibodies. |
| Linker Arm (Spacer) | Length and chemical nature influence the presentation of the hapten and can impact immunogenicity. escholarship.org | Design of longer, more rigid, or chemically unique linkers to minimize "bridge-binding" and better mimic the free steroid. google.comnih.gov |
| Hapten Density | The number of haptens per carrier protein affects the strength and quality of the immune response. nih.govnih.gov | Precise control over hapten-carrier ratios and studying its effect on antibody affinity and specificity. |
| Carrier Protein | The immunogenicity of the carrier protein can influence the overall immune response to the hapten. google.com | Investigation of novel, highly immunogenic carrier proteins and synthetic alternatives to improve antibody production. |
Advancements in Immunoassay and Biosensor Technologies for Research Tools
While haptens like Hydrocortisone 3-(O-carboxymethyl)oxime are foundational, the technologies that utilize the resulting antibodies are evolving rapidly. Traditional methods like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are being supplemented and, in some cases, replaced by more advanced detection platforms. nih.govnih.gov
High-Sensitivity Immunoassays: The development of noncompetitive immunoassay formats, which can offer advantages in sensitivity and specificity over traditional competitive assays, is a significant area of advancement. rsc.orgnih.govrsc.org Techniques leveraging novel signal amplification strategies, such as using nanomaterials or enzymatic signal enhancement, are pushing detection limits to new lows. nih.gov For instance, chemiluminescence enzyme immunoassays (CLEIA) offer a broad dynamic range and high sensitivity for detecting various analytes, including hormones. researchgate.net
Biosensor and Microfluidic Systems: The integration of immunoassays into biosensor and lab-on-a-chip (LoC) platforms represents a major leap forward. tandfonline.comacs.org These technologies offer the potential for rapid, real-time, and point-of-care monitoring of cortisol levels. mdpi.com Surface plasmon resonance (SPR) biosensors, for example, can detect binding events in real-time without the need for labels. nih.gov Electrochemical sensors and aptamer-based sensors are also emerging as powerful tools for steroid detection, offering high sensitivity and the potential for miniaturization. nih.govacs.org
Emerging Detection Technologies: Cutting-edge technologies are being explored to further enhance detection capabilities. A CRISPR/Cas12a-assisted lateral flow biosensor has been demonstrated for 17β-estradiol, establishing a framework that could be applied to other steroids. tandfonline.com This method achieved a quantitative limit of detection orders of magnitude lower than conventional immunoassays. tandfonline.com Similarly, techniques like surface-enhanced Raman scattering (SERS) are being integrated into microfluidic devices to achieve ultra-sensitive detection of hormones. tandfonline.com
| Technology | Principle | Key Advantages for Steroid Detection |
|---|---|---|
| Noncompetitive Immunoassays | Utilize novel elements like anti-idiotype or anti-immunocomplex antibodies, avoiding competition between labeled and unlabeled antigen. nih.gov | Potentially higher sensitivity and specificity compared to traditional competitive formats. rsc.orgnih.gov |
| Microfluidics / Lab-on-a-Chip | Miniaturized systems that integrate sample preparation, reaction, and detection on a single chip. tandfonline.comacs.org | Requires small sample volumes, reduces analysis time, and enables portability. nih.govacs.org |
| Surface Plasmon Resonance (SPR) | Optical technique that measures changes in the refractive index upon binding of an analyte to a sensor surface. nih.gov | Label-free, real-time detection of binding kinetics. |
| Electrochemical Biosensors | Detect changes in electrical properties (e.g., current, potential) resulting from the antibody-antigen interaction. nih.gov | High sensitivity, low cost, and potential for miniaturization and real-time monitoring. nih.gov |
| CRISPR-based Biosensors | Utilizes the specificity of CRISPR-Cas systems for target recognition, coupled with a signal reporting mechanism. tandfonline.com | Extremely high sensitivity and specificity. tandfonline.com |
Computational Approaches in Hapten-Antibody Interaction Modeling and Prediction
Computational modeling is becoming an indispensable tool in the development of immunoassays, from hapten design to predicting antibody performance. nih.gov These in silico approaches can save considerable time and resources by guiding the experimental process.
Hapten Design and Virtual Screening: Molecular modeling allows researchers to simulate the three-dimensional structures of different hapten-linker combinations. nih.gov This enables the rational design of haptens that are more likely to elicit antibodies with the desired specificity. By comparing the structure of the hapten to the target steroid, chemists can make more informed decisions about where to attach the linker to maximize the exposure of key epitopes. nih.gov
Predicting Antibody Cross-Reactivity: A significant challenge in steroid immunoassays is cross-reactivity with other endogenous steroids. nih.gov Computational models can predict the likelihood of a compound cross-reacting with a specific antibody by analyzing the structural similarity between the potential cross-reactant and the original hapten used for immunization. nih.gov Two-dimensional molecular similarity analysis, for example, has been used to predict the cross-reactivity of various steroids in immunoassays. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for assessing the purity and stability of Hydrocortisone 3-(O-carboxymethyl)oxime in experimental settings?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity assessment, as the compound has a reported purity of ≥85% (HPLC) . For stability studies, LC-UV systems using a C18 column (e.g., 4.6-mm × 15-cm, 3-µm packing) and mobile phases like chloroform:methanol (1:1) are employed, with injection volumes of 10 µL and flow rates of 1 mL/min . Ensure sample preparation in compatible solvents (e.g., 20 mg/mL in chloroform:methanol) to avoid precipitation .
Q. How is Hydrocortisone 3-(O-carboxymethyl)oxime synthesized, and what steps ensure minimal byproduct formation?
- Methodology : The compound is synthesized via carboxylation at the C3 hydroxyl group of hydrocortisone, introducing the (O-carboxymethyl)oxime moiety . Critical steps include stoichiometric control of carboxymethylation reagents (e.g., O-carboxymethylhydroxylamine) and purification via silica gel chromatography. Purity is validated using HPLC, with emphasis on resolving peaks for unreacted hydrocortisone and oxime byproducts .
Q. What safety protocols are essential when handling Hydrocortisone 3-(O-carboxymethyl)oxime in laboratory settings?
- Methodology : The compound is classified as a combustible solid (Storage Class Code 11) and requires room-temperature storage in airtight containers . Personal protective equipment (PPE), including nitrile gloves and sealed goggles, is mandatory due to its irritant properties (Skin Irrit. Category 2, Eye Irrit. Category 2). Work in a fume hood to mitigate respiratory exposure (STOT SE 3 hazard) .
Advanced Research Questions
Q. How does the introduction of the (O-carboxymethyl)oxime group at the C3 position influence the compound’s glucocorticoid receptor binding affinity compared to native hydrocortisone?
- Methodology : Structural studies indicate that the oxime modification at C3 alters hydrogen-bonding interactions with the glucocorticoid receptor’s ligand-binding domain. Competitive binding assays using radiolabeled dexamethasone or cortisol can quantify affinity changes. Cross-reactivity data from related oxime-conjugated steroids (e.g., nandrolone 3-(O-carboxymethyl)oxime) suggest reduced binding efficiency due to steric hindrance .
Q. What strategies resolve solubility discrepancies when using Hydrocortisone 3-(O-carboxymethyl)oxime in non-polar vs. polar solvent systems?
- Methodology : While the compound is soluble in chloroform:methanol (1:1) at 20 mg/mL , poor solubility in aqueous buffers limits its use in immunoassays. To address this, prepare stock solutions in dimethyl sulfoxide (DMSO) and dilute in phosphate-buffered saline (PBS) with <1% DMSO. Sonication or micellar encapsulation (e.g., using Tween-20) can enhance dispersion .
Q. How can researchers optimize conjugation efficiency of Hydrocortisone 3-(O-carboxymethyl)oxime to carrier proteins for antibody production?
- Methodology : Coupling to proteins like bovine serum albumin (BSA) typically employs carbodiimide chemistry (e.g., EDC/NHS). A molar ratio of 20:1 (compound:protein) ensures sufficient epitope density. Validate conjugation via MALDI-TOF mass spectrometry or UV-Vis spectroscopy, monitoring shifts in protein absorbance at 280 nm .
Q. What experimental approaches validate the specificity of antibodies generated against Hydrocortisone 3-(O-carboxymethyl)oxime?
- Methodology : Perform cross-reactivity assays using structurally similar steroids (e.g., cortisol, prednisone) in competitive ELISA formats. Antibodies raised against the C3 oxime moiety typically show <5% cross-reactivity with unmodified hydrocortisone but higher reactivity with C3-modified analogs (e.g., cortisol 3-carboxymethyloxime) .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the stability of Hydrocortisone 3-(O-carboxymethyl)oxime under varying pH conditions?
- Methodology : Stability studies in buffers (pH 4–9) at 25°C and 37°C, analyzed via HPLC, can identify degradation products (e.g., free hydrocortisone). Data from accelerated stability testing (40°C/75% RH) suggest the compound is prone to hydrolysis in alkaline conditions (pH >8), necessitating pH-controlled storage .
Q. What methods reconcile discrepancies in biological activity data across in vitro vs. in vivo studies?
- Methodology : Differences may arise from metabolic conversion (e.g., esterase-mediated cleavage of the oxime group). Use LC-MS/MS to quantify intact compound levels in plasma/tissue homogenates. Parallel in vitro assays (e.g., reporter gene assays for glucocorticoid receptor activation) can correlate bioactivity with pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
